molecular formula C11H14BF2NO2 B1394553 2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1154579-82-4

2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B1394553
CAS No.: 1154579-82-4
M. Wt: 241.04 g/mol
InChI Key: VNZJHRDRAFSPLZ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving "2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine" .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the available literature .

Scientific Research Applications

1. Structural and Conformational Analysis

  • Boric Acid Ester Intermediates : Compounds related to 2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, are boric acid ester intermediates and have been analyzed using various spectroscopic techniques and X-ray diffraction. Density Functional Theory (DFT) confirms the consistency of the molecular structures optimized by DFT with the structures determined by single-crystal X-ray diffraction. These studies reveal key physicochemical properties and help in understanding the molecular electrostatic potential and frontier molecular orbitals of the compounds (Huang et al., 2021).

2. Electrochemical Applications

  • Fluoride Shuttle Batteries : Boron-based compounds structurally similar to this compound have been examined as electrolyte additives in fluoride shuttle batteries (FSBs). Studies indicate that the acidity strength of the borates significantly influences the electrochemical compatibility and performance of BiF3 in FSBs, enhancing fluoride ion conductivity and solubility (Kucuk & Abe, 2020).

3. Imaging and Radiopharmaceuticals

  • High-yield Synthesis of PET Radioligands : In the realm of Positron Emission Tomography (PET) radiopharmaceuticals, compounds like 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine have been used in the high-yield synthesis of tau imaging radiopharmaceuticals. These studies help enhance the understanding of the (radio)chemical yield and are crucial for advancing imaging technologies (Kim & Choe, 2020).

Mechanism of Action

Target of Action

Compounds with similar structures are often used as intermediates in the synthesis of various organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals. For instance, the compound is stored at refrigerated temperatures (0-10°C) to maintain its stability .

Safety and Hazards

The safety and hazards associated with “2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” are not explicitly mentioned in the available literature .

Future Directions

There is limited information available on the future directions of research involving "2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine" .

Biochemical Analysis

Biochemical Properties

2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The compound’s boron atom allows it to act as a Lewis acid, interacting with nucleophilic sites on biomolecules . This interaction is crucial in enzymatic reactions where the compound can act as a catalyst or an intermediate.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways by modulating the activity of specific enzymes and proteins. This compound can alter gene expression and cellular metabolism, leading to changes in cell function . For instance, it may enhance or inhibit the activity of certain kinases, affecting downstream signaling pathways and cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The boron atom in the compound forms reversible covalent bonds with hydroxyl and amino groups on enzymes and proteins . This binding can lead to enzyme inhibition or activation, depending on the specific context. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro studies where prolonged exposure can lead to significant changes in cell behavior.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Toxicity studies have indicated that extremely high doses can cause adverse effects, including cellular damage and organ toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as oxidases and transferases, influencing metabolic flux and metabolite levels . The compound can be metabolized into different intermediates, which can further participate in biochemical reactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall activity and function within the cell.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . It can be directed to specific compartments or organelles, where it exerts its biochemical effects. The compound’s localization is crucial for its activity, as it needs to be in the right cellular context to interact with its target biomolecules effectively.

Properties

IUPAC Name

2,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BF2NO2/c1-10(2)11(3,4)17-12(16-10)7-5-8(13)9(14)15-6-7/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZJHRDRAFSPLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40694442
Record name 2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154579-82-4
Record name 2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1154579-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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